molecular formula C7H6Br2ClN B15062537 3,5-Dibromo-2-chloro-4,6-dimethylpyridine

3,5-Dibromo-2-chloro-4,6-dimethylpyridine

Cat. No.: B15062537
M. Wt: 299.39 g/mol
InChI Key: BKMOCGVAJFPIFY-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-chloro-4,6-dimethylpyridine is a chemical compound with the molecular formula C7H6Br2ClN It is a derivative of pyridine, characterized by the presence of two bromine atoms, one chlorine atom, and two methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine typically involves the bromination and chlorination of 4,6-dimethylpyridine. One common method includes the following steps:

    Bromination: 4,6-dimethylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 3 and 5 positions.

    Chlorination: The brominated product is then subjected to chlorination using a chlorinating agent like phosphorus pentachloride or thionyl chloride to introduce a chlorine atom at the 2 position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-chloro-4,6-dimethylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation may produce a pyridine N-oxide.

Scientific Research Applications

3,5-Dibromo-2-chloro-4,6-dimethylpyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity. The methyl groups may also contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethylpyridine: This compound lacks the bromine atoms present in 3,5-Dibromo-2-chloro-4,6-dimethylpyridine, resulting in different chemical properties and reactivity.

    3,5-Dibromo-4-chloro-2,6-dimethylpyridine: This compound has a similar structure but with the chlorine atom at the 4 position instead of the 2 position.

Uniqueness

This compound is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H6Br2ClN

Molecular Weight

299.39 g/mol

IUPAC Name

3,5-dibromo-2-chloro-4,6-dimethylpyridine

InChI

InChI=1S/C7H6Br2ClN/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3

InChI Key

BKMOCGVAJFPIFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Br)Cl)C)Br

Origin of Product

United States

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